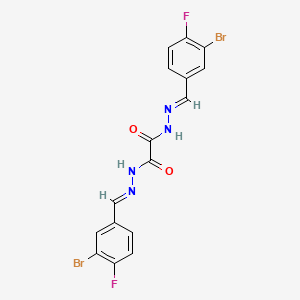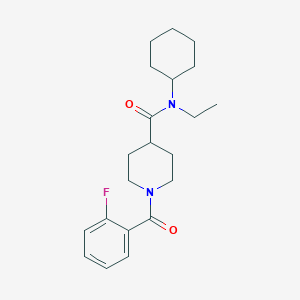
5-(3-chlorophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . Another study reported the solvent-free synthesis of 6,7-dihydroxy-3-(3-chlorophenyl) coumarin (CFHC) by the interaction of 2-(2,4,5-trimethoxyphenyl)-1-(3-chlorophenyl)acrylonitrile with pyridinium hydrochloride in the presence of silica gel using microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, the characterization of CFHC was confirmed by FT-IR, 1H, 13C, 13C–APT and 2D HETCOR spectroscopy methods . Another study reported the characterization of synthesized compounds by 1H and 13C NMR and mass spectra and elemental analyses .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a coumarin-based fluorescent probe showed a very prominent interaction with heavy metal ions . Another study reported the preparation of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “5-(3-CHLOROPHENYL)-4-{[(E)-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE” has a molecular weight of 404.878 .Scientific Research Applications
Anticancer Research
This compound has shown potential in anticancer research , particularly in the synthesis of derivatives that exhibit activity against cancer cell lines. For example, similar structures have been synthesized and tested for their efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating that this compound could serve as a starting point for developing new anticancer agents .
Pharmacology
In the field of pharmacology , compounds like 5-(3-chlorophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole are explored for their therapeutic potential. They could be used to create drugs with specific actions, such as inhibiting the growth of malignant tumors or serving as enzyme inhibitors in targeted therapies .
Biochemistry
Biochemically, this compound could be involved in studying enzyme-substrate interactions or as a molecular probe to understand the biochemical pathways of diseases. Its structure allows for potential interactions with various biomolecules, which can be pivotal in understanding disease mechanisms at a molecular level .
Molecular Biology
In molecular biology , such compounds can be used to study DNA-protein interactions or as a part of assays to identify genetic markers associated with certain diseases. They may also serve as tools in gene editing technologies, aiding in the precise modification of genetic material .
Organic Chemistry
From an organic chemistry perspective, this compound could be used in the synthesis of complex organic molecules. Its structure could be modified to create new compounds with desired properties, such as increased solubility or stability, which are important in chemical reactions and product development .
Analytical Chemistry
Lastly, in analytical chemistry , derivatives of this compound could be developed as sensors or indicators due to their potential reactivity with other substances. They could be used in the detection of ions or biological molecules, playing a crucial role in the development of diagnostic tools and techniques .
Mechanism of Action
The mechanism of action of similar compounds has been investigated in the context of their anticancer activity. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were screened for their in vitro anticancer activity against MCF-7 and A549 cell lines by using MTT assay .
Future Directions
The future directions for the research on similar compounds could involve the synthesis of new derivatives and the investigation of their biological activities. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared and screened for their in vitro anticancer activity . Another study suggested that the material possesses superior properties and could be applied in optoelectronic device fabrications .
properties
IUPAC Name |
4-(3-chlorophenyl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-28-19-14-21(30-3)20(29-2)13-18(19)24-26-22(15-8-5-4-6-9-15)23(27-24)16-10-7-11-17(25)12-16/h4-14H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYXPJMQOKEUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide](/img/structure/B4751603.png)
![1-(4-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4751609.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4751617.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4751621.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4751623.png)
![2-amino-N-benzyl-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B4751626.png)
![2-methyl-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4751637.png)
![2-(4-bromo-2-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B4751643.png)

![5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4751655.png)
![1-(3,4-dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4751663.png)
![N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B4751669.png)
![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4751682.png)